Cas no 220897-67-6 (1H-1,4-Diazepine,hexahydro-7-phenyl-1-(phenylmethyl)-)

1H-1,4-Diazepine,hexahydro-7-phenyl-1-(phenylmethyl)- structure
220897-67-6 structure
Product name:1H-1,4-Diazepine,hexahydro-7-phenyl-1-(phenylmethyl)-
CAS No:220897-67-6
MF:C18H22N2
MW:266.380684375763
CID:244068
PubChem ID:19347952

1H-1,4-Diazepine,hexahydro-7-phenyl-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine,hexahydro-7-phenyl-1-(phenylmethyl)-
    • 1-BENZYL-7-PHENYL-1,4-DIAZEPANE
    • DTXSID00598250
    • SCHEMBL6269988
    • 220897-67-6
    • AKOS027378889
    • Inchi: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
    • InChI Key: AABNTADXCUOWBH-UHFFFAOYSA-N
    • SMILES: C1C=CC(CN2CCNCCC2C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 266.178298710g/mol
  • Monoisotopic Mass: 266.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 3

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